(2,6-Dichloro-3-fluorophenyl)methanol (2,6-Dichloro-3-fluorophenyl)methanol
Brand Name: Vulcanchem
CAS No.: 1227611-90-6
VCID: VC2570660
InChI: InChI=1S/C7H5Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2
SMILES: C1=CC(=C(C(=C1F)Cl)CO)Cl
Molecular Formula: C7H5Cl2FO
Molecular Weight: 195.01 g/mol

(2,6-Dichloro-3-fluorophenyl)methanol

CAS No.: 1227611-90-6

Cat. No.: VC2570660

Molecular Formula: C7H5Cl2FO

Molecular Weight: 195.01 g/mol

* For research use only. Not for human or veterinary use.

(2,6-Dichloro-3-fluorophenyl)methanol - 1227611-90-6

Specification

CAS No. 1227611-90-6
Molecular Formula C7H5Cl2FO
Molecular Weight 195.01 g/mol
IUPAC Name (2,6-dichloro-3-fluorophenyl)methanol
Standard InChI InChI=1S/C7H5Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2
Standard InChI Key XRJNYTQWCHPNAQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1F)Cl)CO)Cl
Canonical SMILES C1=CC(=C(C(=C1F)Cl)CO)Cl

Introduction

Physical and Chemical Properties

Structural Characteristics

(2,6-Dichloro-3-fluorophenyl)methanol possesses a molecular formula of C7H5Cl2FO with two chlorine atoms at positions 2 and 6, a fluorine atom at position 3, and a hydroxymethyl group attached to the benzene ring . This specific substitution pattern creates a unique electronic environment that influences the compound's reactivity and applications. The compound has been assigned the InChIKey XRJNYTQWCHPNAQ-UHFFFAOYSA-N, which serves as its unique chemical identifier in databases and literature .

PropertyValueSource
Molecular FormulaC7H5Cl2FO
Molecular Weight195.02 g/molCalculated
Physical StateSolid (presumed)Structure-based inference
EC Number844-500-4
InChIKeyXRJNYTQWCHPNAQ-UHFFFAOYSA-N

Chemical Reactivity

The hydroxymethyl group in this compound represents a key reactive site, capable of undergoing oxidation, esterification, and substitution reactions. The presence of two chlorine atoms and one fluorine atom on the aromatic ring affects the electron distribution within the molecule, influencing both its reactivity and stability. The electron-withdrawing effects of the halogen substituents are expected to make the hydroxyl group slightly more acidic compared to unsubstituted benzyl alcohol.

Synthesis Methods

Industrial Synthesis Routes

Several synthetic approaches may be employed for the preparation of (2,6-Dichloro-3-fluorophenyl)methanol at industrial scale. One potential route involves the reduction of 2,6-dichloro-3-fluorobenzaldehyde, which can be prepared through specialized halogenation techniques. Patent literature indicates processes where 2,6-dichloro-3-fluorobenzoic acid derivatives serve as precursors in multistep syntheses .

Laboratory Preparation

In laboratory settings, (2,6-Dichloro-3-fluorophenyl)methanol can be synthesized through the reduction of corresponding carboxylic acid derivatives. As described in related patent literature, the synthesis of structurally similar compounds often involves the reduction of halogenated benzaldehydes using sodium borohydride as the reducing agent . The preparation of the precursor aldehyde typically requires controlled bromination reactions using N-bromosuccinimide (NBS) under specific temperature and solvent conditions.

Table 2.1: Potential Synthetic Routes for (2,6-Dichloro-3-fluorophenyl)methanol

Starting MaterialReaction TypeKey ReagentsProcess ConditionsNotes
2,6-dichloro-3-fluorobenzaldehydeReductionNaBH4Ethanol, 0-25°CMild, selective reduction
2,6-dichloro-3-fluorobenzoic acidMulti-step reductionNBS, reducing agentsControlled temperatureReferenced in patent documentation
Halogenated benzyl derivativesSelective halogenationChlorinating and fluorinating agentsCatalyst-mediatedAlternative approach

Synthetic Challenges

The synthesis of (2,6-Dichloro-3-fluorophenyl)methanol presents specific challenges related to regioselectivity in halogenation and maintaining the integrity of the hydroxymethyl group. Patent literature suggests that controlled reaction conditions are essential when working with halogenated intermediates. For instance, precise temperature control during the NBS-mediated bromination step is critical to achieve the desired transformation without side reactions .

Applications and Significance

Pharmaceutical Intermediates

(2,6-Dichloro-3-fluorophenyl)methanol has significant applications in pharmaceutical synthesis, serving as a building block for more complex molecules. The compound's unique halogenation pattern makes it valuable in medicinal chemistry, where halogenated aromatic fragments often contribute to favorable pharmacokinetic and pharmacodynamic properties. Patent databases indicate that this compound appears in various patent claims, suggesting its utility in developing patented chemical entities .

Research Applications

In organic synthesis research, (2,6-Dichloro-3-fluorophenyl)methanol represents an important model compound for studying the effects of halogen substitution on aromatic systems. The presence of both chlorine and fluorine atoms enables investigation of halogen-specific effects on reaction mechanisms and selectivity. Furthermore, the molecule provides opportunities to explore the directing effects of halogens in various chemical transformations.

Table 3.1: Potential Research Applications of (2,6-Dichloro-3-fluorophenyl)methanol

Application AreaRelevant FeaturesResearch Significance
Medicinal ChemistryHalogenated aromatic corePharmacophore development, metabolic stability enhancement
Organic MethodologyHydroxymethyl functionalityStudy of functional group transformations
Materials ScienceHalogen bonding capabilityDevelopment of supramolecular structures
Catalyst DevelopmentElectron-deficient aromatic systemLigand design for transition metal catalysis

Related Compounds and Derivatives

The chemical space surrounding (2,6-Dichloro-3-fluorophenyl)methanol includes various structurally related compounds that differ in their substitution patterns. For example, the related compound (2,5-Dichloro-3-fluorophenyl)methanol features a different chlorine positioning pattern. These structural variations can significantly impact the physical properties and reactivity profiles of these molecules, creating opportunities for diverse applications .

Analytical Characterization

Spectroscopic Identification

The structural characterization of (2,6-Dichloro-3-fluorophenyl)methanol typically employs multiple complementary spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. For this compound, 1H-NMR would be expected to show characteristic signals for the methylene protons of the hydroxymethyl group, as well as the single aromatic proton at position 4 of the benzene ring.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the hydroxyl group (typically a broad peak around 3300-3500 cm-1) and the C-O stretching of the primary alcohol (approximately 1050-1100 cm-1). The presence and positions of halogen substituents would also influence the fingerprint region of the IR spectrum.

Chromatographic Methods

For purity assessment and quantitative analysis, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed. The halogenated nature of the compound makes it particularly suitable for detection using electron capture detectors in GC analysis, providing high sensitivity.

Table 4.1: Key Analytical Parameters for (2,6-Dichloro-3-fluorophenyl)methanol Characterization

Analytical TechniqueExpected Key FeaturesAnalytical Significance
1H-NMRSinglet (~4.6-4.8 ppm, CH2OH), Single aromatic proton signal (~7.0-7.4 ppm)Confirmation of structure and purity
13C-NMRCH2OH carbon (~60-65 ppm), Six aromatic carbon signals with C-F couplingCarbon framework verification
Mass SpectrometryMolecular ion (m/z 195), Characteristic isotope pattern for dichlorinated compoundsMolecular weight confirmation
HPLCRetention characteristics on C18 columnsPurity assessment

Structure Verification

Definitive structural verification of (2,6-Dichloro-3-fluorophenyl)methanol may be achieved through X-ray crystallography if suitable crystals can be obtained. This technique provides unambiguous confirmation of the three-dimensional arrangement of atoms within the molecule, including bond lengths, angles, and the precise positions of the halogen substituents on the aromatic ring.

Structure-Activity Relationships

Electronic Effects

The electronic properties of (2,6-Dichloro-3-fluorophenyl)methanol are significantly influenced by its halogen substitution pattern. Chlorine atoms at positions 2 and 6 create a sterically congested environment around the aromatic ring while also withdrawing electron density through inductive effects. The fluorine atom at position 3 contributes strong electron-withdrawing effects through both inductive and resonance mechanisms.

These electronic effects collectively influence the reactivity of the hydroxymethyl group and the aromatic ring, potentially affecting the compound's behavior in both chemical reactions and biological systems.

Structural FeaturePhysicochemical EffectPotential Biological Implications
2,6-Dichloro substitutionSteric hindrance, electron withdrawalRestricted rotation, specific binding orientation
3-Fluoro substitutionStrong electron withdrawal, hydrogen bond acceptorMetabolic stability, enhanced target binding
Hydroxymethyl groupHydrogen bond donor/acceptor, hydrophilic centerSolubility enhancement, target recognition

Patent Landscape and Industrial Relevance

Patent Coverage

(2,6-Dichloro-3-fluorophenyl)methanol appears in patent databases, indicating its industrial relevance and potential commercial applications. According to search results, patents referencing this compound can be found in the WIPO PATENTSCOPE database . The presence of this compound in patent literature suggests its involvement in protected synthetic routes or as a component in patented chemical entities.

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